2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-pyridin-2-yl-1-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12(10-4-3-6-14-9-10)8-11-5-1-2-7-15-11/h1-7,9,12H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCONSRKGUOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyridinyl Aldehydes and Amines
One of the most direct and widely used methods to prepare compounds like 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine is via reductive amination. This involves reacting a pyridine-substituted aldehyde with a pyridinyl amine under reductive conditions.
- Procedure :
- Mix substituted pyridin-2-amine (1 equivalent) with substituted pyridine-3-carbaldehyde (1 equivalent) in methanol.
- Add a catalytic amount of p-toluenesulfonic acid (TosOH, ~0.2 eq) to promote imine formation.
- Introduce a suitable isocyanide or reducing agent to facilitate the reductive amination.
- Stir the reaction mixture at around 70 °C for 12 hours.
- After completion, dilute with water and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by silica gel chromatography to isolate the target amine compound.
This method is adapted from a general procedure used for related pyridinyl amines synthesis and can be optimized for the target compound.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Coupling)
For compounds bearing aryl halides and pyridinyl groups, Suzuki-Miyaura cross-coupling is a powerful method to construct C–C and C–N bonds.
- Procedure :
- React a pyridin-2-yl-substituted amine intermediate with an aryl halide such as 3-bromopyridine under nitrogen atmosphere.
- Use Pd2(dba)3 (0.1 eq) as the palladium source and XantPhos (0.2 eq) as the ligand.
- Employ a strong base like tert-butoxide sodium (t-BuONa, 2 eq) in toluene as solvent.
- Stir the mixture at elevated temperature (~110 °C) for 12 hours.
- Concentrate the reaction mixture under reduced pressure and purify by preparative HPLC or chromatography to obtain the desired product.
This method allows the coupling of pyridinyl groups to ethanamine frameworks with high selectivity and yields.
Multi-Component One-Pot Synthesis
An efficient synthetic route involves a one-pot, two-step procedure combining cyclization and Suzuki coupling without the need for a catalyst in the cyclization step.
- Procedure :
- Combine 3-bromopyridine-2-amine with 3-bromopentane-2,4-dione in tetrahydrofuran (THF).
- Heat the sealed mixture at 60 °C for 4 hours to induce cyclization forming an intermediate imidazo[1,2-a]pyridine derivative.
- Add boronic acids, Pd(dppf)Cl2 catalyst, and potassium carbonate (K2CO3) along with water.
- Continue the reaction at 60 °C for another 4 hours to perform the Suzuki coupling.
- Evaporate solvents and purify the crude product by column chromatography using hexane and ethyl acetate.
Though this method is reported for imidazo[1,2-a]pyridine derivatives, it can be adapted for pyridinyl ethanamine derivatives by selecting appropriate starting materials.
Cyanohydrin Reductive Amination Route
A patented method for preparing pyridinyl methylamines involves reductive amination of cyanohydrins with pyridinyl amines.
- Procedure :
- React the cyanohydrin intermediate with pyridin-2-yl-methylamine or its hydrochloride salt in an alcoholic solvent such as methanol.
- Add an organic tertiary amine base like 1,4-diazabicyclo[2.2.2]octane to maintain basic conditions.
- Introduce a boron hydride reducing agent, typically sodium cyanoborohydride, to reduce the imine intermediate to the amine.
- Control the reaction temperature and time to optimize yield.
- Work up the reaction by aqueous extraction and purification to isolate the target compound.
This method is advantageous for its mild conditions and high specificity for primary amine formation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Pyridin-2-amine + Pyridin-3-carbaldehyde, TosOH, MeOH, 70 °C | Straightforward, moderate yield | Requires careful purification |
| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | High selectivity, good yields | Requires expensive catalysts |
| One-Pot Multi-Component Synthesis | 3-Bromopyridine-2-amine, 3-bromopentane-2,4-dione, Pd(dppf)Cl2, K2CO3, THF, 60 °C | Efficient, fewer steps | Needs optimization for specific targets |
| Cyanohydrin Reductive Amination | Cyanohydrin, pyridin-2-yl-methylamine, NaCNBH3, MeOH | Mild conditions, good specificity | Requires cyanohydrin intermediate |
Detailed Research Findings
- The reductive amination method is widely used for preparing pyridinyl ethanamines, with reaction times around 12 hours and temperatures near 70 °C to ensure complete conversion.
- Palladium-catalyzed cross-coupling reactions have been optimized for pyridinyl substrates using XantPhos ligands and tert-butoxide bases, providing high yields and purity after preparative HPLC purification.
- One-pot synthesis methods reduce the number of purification steps and improve overall efficiency but require precise control of reaction parameters and catalyst loading.
- The cyanohydrin reductive amination process offers a novel approach for pyridinyl methylamines, leveraging sodium cyanoborohydride for selective reduction under mild, alcoholic conditions, useful for pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted ethanamines.
Scientific Research Applications
Pharmaceutical Research
2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways in cancer cell proliferation. For example, studies have shown that pyridine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.
Neuroscience
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Pyridine derivatives have been linked to neuroprotective effects, making them candidates for further investigation in conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
- Neuroprotective Effects : A study demonstrated that certain pyridine derivatives could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Agricultural Chemistry
Research has explored the use of pyridine derivatives as agrochemicals. Their ability to act as herbicides or insecticides can be attributed to their biochemical interactions within plant systems.
Case Studies
- Herbicidal Activity : Trials have shown that specific pyridine compounds can effectively inhibit weed growth without adversely affecting crop yield, suggesting their utility in sustainable agriculture.
Material Science
The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or coatings with enhanced durability and chemical resistance.
Case Studies
- Polymer Development : Research has indicated that incorporating pyridine derivatives into polymer matrices can improve thermal stability and mechanical properties, leading to innovative materials for industrial applications.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs differ in pyridine substituent positions, additional functional groups, or stereochemistry.
Physicochemical and Functional Properties
Biological Activity
2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine, also known by its CAS number 58088-75-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, alongside relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of 199.25 g/mol. Its structure features two pyridine rings, which are essential for its biological activity due to their ability to interact with various biological targets.
Antibacterial Activity
Research indicates that compounds with similar pyridine structures exhibit significant antibacterial properties. A study highlighted the effectiveness of pyridine derivatives against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 4.69 |
| This compound | Escherichia coli | 8.33 |
| Other derivatives | Bacillus subtilis | 5.64 |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound shows promising antifungal activity. In vitro tests have demonstrated effectiveness against fungal strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains ranged from 16.69 µM to 78.23 µM, indicating moderate to good antifungal efficacy .
Anticancer Activity
Emerging studies have focused on the anticancer potential of pyridine derivatives, including this compound. Research targeting glioblastoma cells has shown that structural modifications in pyridine-based compounds can enhance blood-brain barrier penetration and cytotoxic effects on cancer cells . The compound's ability to interact with specific cellular pathways involved in tumor growth presents a significant area for exploration.
Case Studies
Several case studies have examined the biological activity of similar compounds:
- Study on Antimicrobial Properties : A comprehensive study evaluated various pyridine derivatives for their antimicrobial activities, revealing that modifications in the pyridine structure can lead to enhanced bioactivity against specific pathogens .
- Anticancer Research : Another study investigated the effects of pyridine-based compounds on glioblastoma cells, noting that certain derivatives exhibited selective cytotoxicity while sparing normal cells .
Q & A
Q. What analytical approaches validate purity when HPLC and TLC results conflict?
- Methodological Answer :
- Combined LC-MS : Correlates retention time with molecular weight.
- Differential Scanning Calorimetry (DSC) : Detects melting point variations due to impurities.
- Elemental microanalysis : Requires ≤0.3% deviation from theoretical values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
